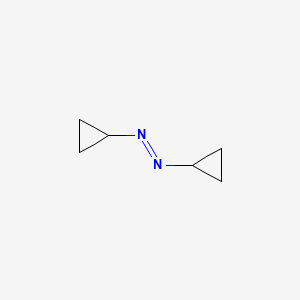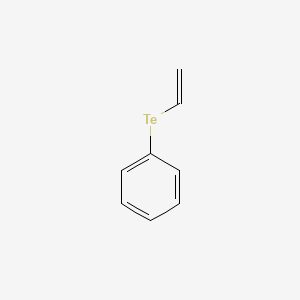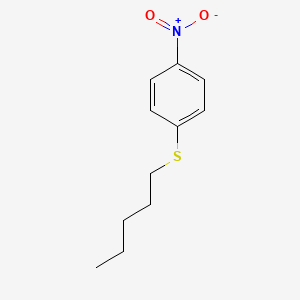
1-Nitro-4-(pentylsulfanyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Nitro-4-(pentylsulfanyl)benzene is an organic compound characterized by a nitro group (-NO2) and a pentylsulfanyl group (-S-C5H11) attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Nitro-4-(pentylsulfanyl)benzene can be synthesized through a multi-step process involving electrophilic aromatic substitution reactions. The general synthetic route involves the nitration of 4-(pentylsulfanyl)benzene using concentrated nitric acid and sulfuric acid as catalysts . The reaction conditions typically require controlled temperatures to ensure the selective introduction of the nitro group at the para position relative to the pentylsulfanyl group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: 1-Nitro-4-(pentylsulfanyl)benzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group (-NH2) under specific conditions using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The nitro group can be reduced to an amino group using reducing agents like iron and hydrochloric acid.
Substitution: The compound can undergo nucleophilic aromatic substitution reactions, particularly at positions ortho and para to the nitro group.
Common Reagents and Conditions:
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Iron filings and hydrochloric acid.
Substitution: Sodium hydroxide in aqueous solution at elevated temperatures.
Major Products Formed:
Reduction: 1-Amino-4-(pentylsulfanyl)benzene.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
1-Nitro-4-(pentylsulfanyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Nitro-4-(pentylsulfanyl)benzene involves its interaction with various molecular targets. The nitro group is highly electron-withdrawing, making the benzene ring more susceptible to nucleophilic attack. This property is exploited in various chemical reactions where the compound acts as an electrophile .
Comparison with Similar Compounds
- 1-Nitro-4-(methylsulfanyl)benzene
- 1-Nitro-4-(ethylsulfanyl)benzene
- 1-Nitro-4-(butylsulfanyl)benzene
Comparison: 1-Nitro-4-(pentylsulfanyl)benzene is unique due to the length of its alkyl chain, which can influence its solubility, reactivity, and overall chemical behavior compared to its shorter-chain analogs .
Properties
CAS No. |
80279-56-7 |
|---|---|
Molecular Formula |
C11H15NO2S |
Molecular Weight |
225.31 g/mol |
IUPAC Name |
1-nitro-4-pentylsulfanylbenzene |
InChI |
InChI=1S/C11H15NO2S/c1-2-3-4-9-15-11-7-5-10(6-8-11)12(13)14/h5-8H,2-4,9H2,1H3 |
InChI Key |
LHTWVZHHRCOJJA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCSC1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



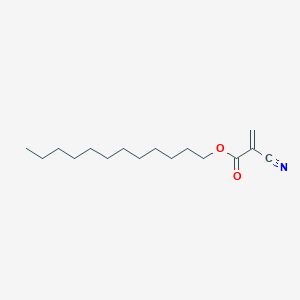
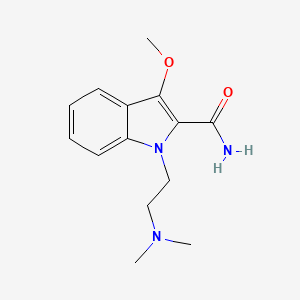
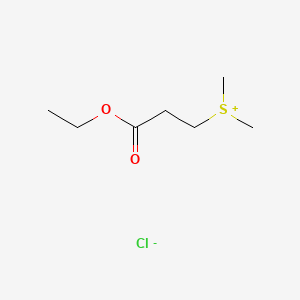
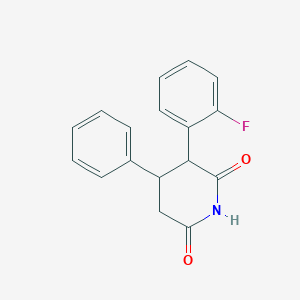
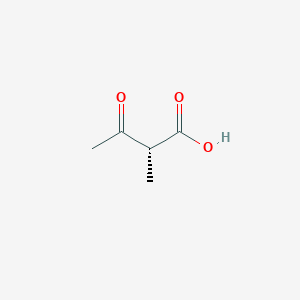
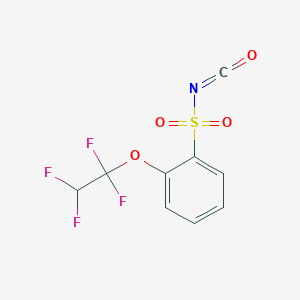
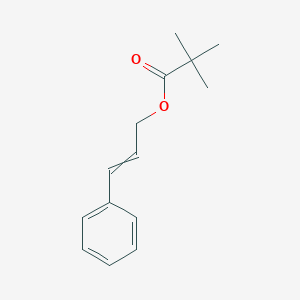
![Trimethylsilyl {[(trimethylsilyl)oxy]sulfonyl}acetate](/img/structure/B14438981.png)
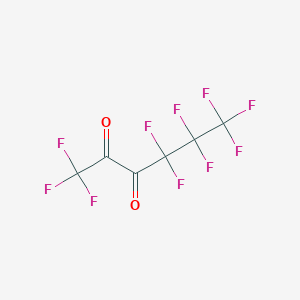

![4-{[(1H-Pyrazol-1-yl)methyl]sulfanyl}phenol](/img/structure/B14438989.png)
